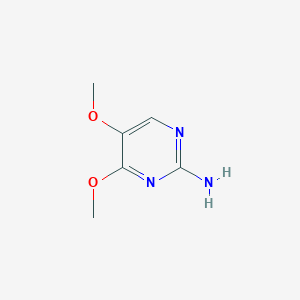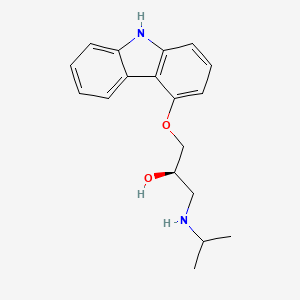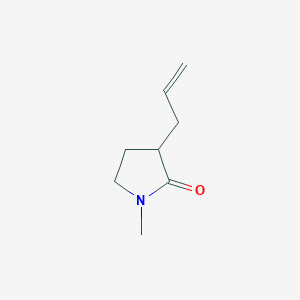
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (7-Cl-2-S-3,4-DH-4-O) is a heterocyclic compound with a wide range of applications in the scientific research field. It is a five-membered ring structure with a sulfur atom and a chlorine atom as substituents. 7-Cl-2-S-3,4-DH-4-O has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the development of new materials for industrial applications. This compound has also been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer and diabetes.
Applications De Recherche Scientifique
Synthon for Biologically Active Quinazolinones
This compound is used as a synthon for the preparation of biologically active quinazolinones . These quinazolinones are important in the field of medicinal chemistry due to their wide range of biological activities.
Substrate for Modified DHQ Derivatives
“7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” serves as a functional substrate for the synthesis of modified Dihydroquinazolin (DHQ) derivatives . These derivatives exhibit different biological properties, expanding the scope of research in drug discovery and development.
Antimicrobial Activities
Quinazolinone derivatives, which can be synthesized from this compound, have been screened for their potential antimicrobial activities . They have shown promising results towards testing organisms in both in vitro and in vivo studies.
Anti-Cancer Drug Targets
The compound has been found to interact with Tankyrases (TNKSs), enzymes that are specialized in catalyzing poly-ADP-ribosylation of target proteins . Several studies have validated TNKSs as anti-cancer drug targets due to their regulatory role in the Wnt/β-catenin pathway.
Chemical Synthesis
The compound is used in chemical synthesis due to its unique structure and reactivity . Its molecular weight is 212.66, and it has a melting point of 305-306°C .
Material Science
In the field of material science, the compound’s unique properties can be leveraged for the development of new materials . Its stability and reactivity make it a valuable component in the synthesis of complex materials.
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is Tankyrases (TNKSs) . TNKSs are enzymes specialized in catalyzing poly-ADP-ribosylation of target proteins . They play a crucial role in the Wnt/β-catenin pathway , which is involved in cell proliferation and differentiation .
Mode of Action
It’s known that the compound interacts with its target, tnkss, and affects their function . The compound may inhibit the enzymatic activity of TNKSs, thereby modulating the Wnt/β-catenin pathway .
Biochemical Pathways
The primary biochemical pathway affected by 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and differentiation. By modulating this pathway, the compound can potentially influence cell growth and development .
Result of Action
The molecular and cellular effects of 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one’s action are likely related to its modulation of the Wnt/β-catenin pathway . By inhibiting TNKSs, the compound could potentially disrupt this pathway, leading to changes in cell proliferation and differentiation .
Propriétés
IUPAC Name |
7-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBHKXMQFOLKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487565 | |
| Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
33017-86-6 | |
| Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one](/img/structure/B1625950.png)
![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexadecanoic acid](/img/structure/B1625953.png)
![N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine](/img/structure/B1625954.png)



![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)


![9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride monohydrate](/img/structure/B1625966.png)

